(4-Ethylphenyl)(4-methylphenyl)methanone
Description
(4-Ethylphenyl)(4-methylphenyl)methanone is a diaryl ketone with two substituted aromatic rings: a 4-ethylphenyl group and a 4-methylphenyl group. This compound belongs to the benzophenone family, where the ketone functional group bridges two aryl moieties. The ethyl and methyl substituents at the para positions influence its electronic, steric, and physicochemical properties.
Properties
CAS No. |
64357-46-6 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(4-ethylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-3-13-6-10-15(11-7-13)16(17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
VZUYIGUVLGEBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-Ethylbenzoyl chloride and 4-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction yields this compound as the primary product after purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4-Ethylbenzoic acid and 4-methylbenzoic acid.
Reduction: (4-Ethylphenyl)(4-methylphenyl)methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Ethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The carbonyl group (C=O) can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following diaryl ketones share structural similarities with the target compound, differing primarily in substituent type, position, or additional functional groups:
Physicochemical Properties
- Electron-Donating Effects : The 4-ethyl and 4-methyl groups are electron-donating via inductive (+I) effects, increasing electron density on the aromatic rings. This contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃), which reduce reactivity in electrophilic substitution .
- logP and Solubility: Compared to (4-methoxyphenyl)(4-methylphenyl)methanone (logP = 3.82), the target compound likely has a higher logP due to the hydrophobic ethyl group, reducing aqueous solubility .
- Crystal Packing: Substituents influence dihedral angles between aromatic rings. For example, (4-methoxyphenyl)(2-methylphenyl)methanone exhibits a dihedral angle of 56.34° between rings, affecting solid-state interactions .
Biological Activity
(4-Ethylphenyl)(4-methylphenyl)methanone, also known as benzophenone derivatives, is a compound of interest due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features two aromatic rings, which are often associated with various biological activities.
Antioxidant Activity
Research has demonstrated that benzophenone derivatives exhibit significant antioxidant properties. A study reported that certain derivatives showed DPPH radical scavenging activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant. The antioxidant activity was attributed to the ability of these compounds to donate hydrogen atoms, effectively neutralizing free radicals .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | 62.5 | |
| Ascorbic Acid | 58.0 | |
| Other Benzophenone Derivatives | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, a study utilizing MTT assays indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Case Study: MTT Assay Results
- Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
- IC50 Values :
- U-87: 45 µM
- MDA-MB-231: 55 µM
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of functional groups in the molecule enhances its interaction with microbial membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Hydrogen atom donation neutralizes free radicals.
- Anticancer Mechanism : Inhibition of tubulin polymerization disrupts mitotic processes.
- Antimicrobial Mechanism : Alteration of microbial membrane integrity leads to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
